molecular formula (C4H9NO)x.(C3H5ClO)y.(C3H4N2)z B1167446 (E,E,E)-2,4,6-Octatriene CAS No. 19703-43-6

(E,E,E)-2,4,6-Octatriene

Cat. No.: B1167446
CAS No.: 19703-43-6
Attention: For research use only. Not for human or veterinary use.
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Description

(E,E,E)-2,4,6-Octatriene (CAS: 15192-80-0) is a linear, fully conjugated triene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol . Its structure, CH₃CH=CHCH=CHCH=CHCH₃, features three trans-configured double bonds (E stereochemistry) at positions 2, 4, and 4. This compound is also known as trans-Allo-ocimene and is classified as a monoterpene derivative . It is notable for its role in plant volatile profiles, contributing to herbaceous and terpene-based aromas in species such as basil and olive oil cultivars .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19703-43-6

Molecular Formula

(C4H9NO)x.(C3H5ClO)y.(C3H4N2)z

IUPAC Name

(2E,4E,6E)-octa-2,4,6-triene

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+

SMILES

CC=CC=CC=CC

Synonyms

(2E,4E,6Z)-2,4,6-Octatriene

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Impact : E-configured trienes (e.g., this compound) exhibit higher biological activity and stability compared to Z-isomers .
  • Extraction Efficiency : SFE outperforms solvent extraction for halogenated octatrienes, achieving >200% recovery for some derivatives .
  • Genetic Regulation: Terpene synthase (TPS) genes in celery regulate the biosynthesis of 2,6-dimethyl-2,4,6-octatriene, linking genomics to flavor chemistry .

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